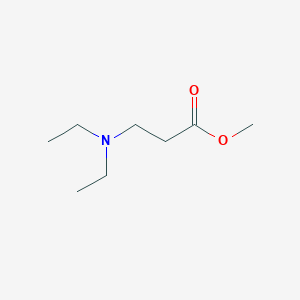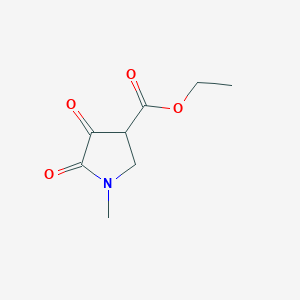
2,2,4,4-Tetramethylthietan-3-one
概要
説明
“2,2,4,4-Tetramethylthietan-3-one” is a cyclic organic compound. It has a CAS Number of 58721-01-0 and a molecular weight of 144.24 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “this compound” can be achieved by the reaction of 2,2,4,4-tetramethylthietan-3-thione 1,1-dioxide (VIIb) with diazoalkanes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the IUPAC name 2,2,4,4-tetramethyl-3-thietanone .
Chemical Reactions Analysis
The title compound (4) when heated for 1 ½ h in refluxing benzene results in a mixture of ring-expanded products .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 144.24 .
科学的研究の応用
1. Isomerization on Noble Metals
2,2,4,4-Tetramethylthietan-3-one undergoes isomerization to neopentyl methyl ketone via a 1,3-methyl migration in the presence of hydrogen on platinum, palladium, and rhodium catalysts. This represents the first experimental observation of a 1,3-bond shift isomerization on noble metals (Bartók, 1979).
2. Chalcogen Bond and Internal Dynamics
The rotational spectrum of the 2,2,4,4-tetrafluoro-1,3-dithietanewater complex has been analyzed, showing the formation of a dominant SO chalcogen bond. This research contributes to understanding the internal dynamics and stabilization of such complexes (Jin et al., 2019).
3. Reactions with Grignard Reagents
2,2,4,4-Tetramethyl-3-pentanethione reacts with Grignard reagents to yield either thiophilic or carbophilic addition. This finding has implications for synthetic chemistry involving organometallic compounds (Paquer & Vazeux, 1977).
4. Synthesis of Heterocyclic Compounds
The compound has been used in the preparation of 2,2-bis(trifluoromethyl)-1,3-heterocyclic compounds, indicating its utility in synthesizing novel heterocyclic structures (Kitazume & Ishikawa, 1974).
5. Tautomerism Studies
Research on 2- and 4-ethoxycarbonylthiolan-3-ones, closely related to this compound, has provided insights into tautomerism and the effects of ring-substitution on stereochemistry (Duus, 1981).
Safety and Hazards
作用機序
Mode of Action
The mode of action of 2,2,4,4-Tetramethylthietan-3-one involves a thermal rearrangement process . When the compound is heated, it undergoes a reaction that results in a mixture of ring-expanded products . This reaction is related to the ring expansion of penicillin S-oxides .
Biochemical Pathways
The compound’s thermal rearrangement process suggests it may influence pathways involving ring expansion or contraction .
Result of Action
The result of the action of this compound is the formation of ring-expanded products . In the presence of a silylating agent, the sulphenic acid intermediate can be trapped as the trimethylsilyl derivative, which in turn undergoes a thermal rearrangement to give the enol ether .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . The compound undergoes thermal rearrangement when heated, suggesting that temperature plays a crucial role in its action .
生化学分析
Biochemical Properties
2,2,4,4-Tetramethylthietan-3-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting metabolic pathways .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, this compound has been found to affect the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and altered metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s role in these pathways highlights its potential impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity, as it allows this compound to interact with specific biomolecules and exert its effects .
特性
IUPAC Name |
2,2,4,4-tetramethylthietan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-6(2)5(8)7(3,4)9-6/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTYEOXWKJSNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(S1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300218 | |
| Record name | 2,2,4,4-tetramethylthietan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58721-01-0 | |
| Record name | 58721-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,4,4-tetramethylthietan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 2,2,4,4-Tetramethylthietan-3-one 1-oxide is heated in benzene?
A1: Heating this compound 1-oxide in refluxing benzene for 90 minutes leads to a mixture of two ring-expanded products: []
Q2: Can the reaction intermediate be trapped during the thermal rearrangement of this compound 1-oxide?
A2: Yes, introducing silylating agents during the thermal rearrangement allows for trapping the transient sulfenic acid intermediate (5a). This trapping yields the trimethylsilyl derivative (5b). Interestingly, (5b) itself undergoes further thermal rearrangement, ultimately forming the enol ether (13). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





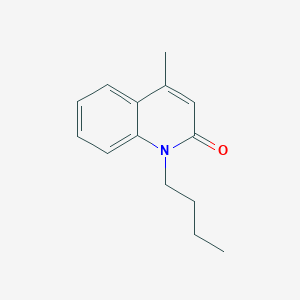



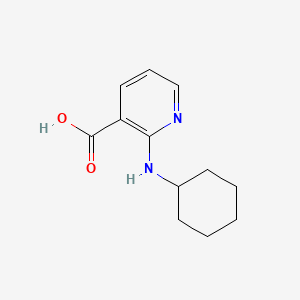
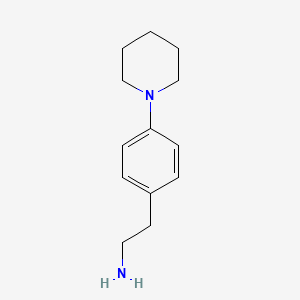
![2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1296230.png)
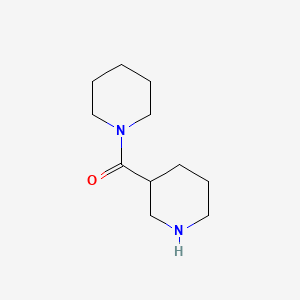
![4-[(Hydroxyimino)methyl]phenol](/img/structure/B1296232.png)
